molecular formula C8H12BrFO4 B12800841 Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester CAS No. 685-80-3

Butanedioic acid, 2-bromo-3-fluoro-, diethyl ester

Cat. No.: B12800841
CAS No.: 685-80-3
M. Wt: 271.08 g/mol
InChI Key: GGXJBZZXMDFAST-UHFFFAOYSA-N
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Description

Diethyl 2-bromo-3-fluorosuccinate is an organic compound with the molecular formula C8H12BrFO4 It is a derivative of succinic acid, where two of the hydrogen atoms are replaced by bromine and fluorine atoms, and the carboxyl groups are esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-bromo-3-fluorosuccinate can be synthesized through a multi-step process. One common method involves the bromination and fluorination of diethyl succinate. The reaction typically starts with the bromination of diethyl succinate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This step is followed by the fluorination of the resulting diethyl 2-bromosuccinate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

For industrial-scale production, continuous flow processes are often employed to ensure higher yields and better control over reaction conditions. The use of tubular reactors for diazotization reactions, as well as advanced debromination techniques, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-bromo-3-fluorosuccinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form diethyl succinate or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of diethyl 2-bromo-3-fluorosuccinate derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester groups.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield diethyl 2-iodo-3-fluorosuccinate, while reduction reactions can produce diethyl succinate .

Scientific Research Applications

Diethyl 2-bromo-3-fluorosuccinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-bromo-3-fluorosuccinate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing succinic acid derivatives that can further interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-bromo-3-chlorosuccinate
  • Diethyl 2-bromo-3-iodosuccinate
  • Diethyl 2-fluoro-3-chlorosuccinate

Uniqueness

Diethyl 2-bromo-3-fluorosuccinate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

685-80-3

Molecular Formula

C8H12BrFO4

Molecular Weight

271.08 g/mol

IUPAC Name

diethyl 2-bromo-3-fluorobutanedioate

InChI

InChI=1S/C8H12BrFO4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3

InChI Key

GGXJBZZXMDFAST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Br)F

Origin of Product

United States

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